1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals, leveraging its unique chemical properties to enhance the efficacy of these products.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function. For example, it may bind to bacterial enzymes, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:
1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole: Known for its anticonvulsant properties.
1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: Exhibits significant antimicrobial activity.
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The presence of the fluorophenyl group in this compound imparts unique properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-13-11(15-10)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLCZXAIZJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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